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Abstract: RNA-binding motif protein 39 (RBM39) is a critical regulator of pre-mRNA splicing and
transcriptional processes.[1] Its dysregulation is implicated in the progression of various
cancers, making it a significant therapeutic target.[1][2] This document provides a
comprehensive technical overview of the effects of RBM39 modulators, specifically molecular
glues like indisulam, on gene expression profiles. We detail the mechanism of action,
summarize the impact on global gene expression with quantitative data, illustrate affected
signaling pathways, and provide detailed experimental protocols for studying these effects.

Introduction to RNA Splicing Modulation and RBM39

RNA splicing is a fundamental process in eukaryotic gene expression where non-coding
regions (introns) are removed from pre-mRNA, and coding regions (exons) are joined together
to form mature mRNA.[3] This process allows a single gene to produce multiple protein
variants, contributing to proteome diversity.[3][4] The fidelity of splicing is maintained by a
complex machinery known as the spliceosome, which is influenced by various RNA-binding
proteins (RBPSs).

RNA-binding motif protein 39 (RBM39), also known as splicing factor HCC1, is an essential
RBP that functions as a co-factor for splicing and a transcriptional co-regulator.[2][5] It plays a
crucial role in splice site selection and is involved in the regulation of genes related to cell cycle
control, DNA damage repair, and metabolism.[6][7] Elevated expression of RBM39 has been
observed in numerous cancers, where it contributes to tumor progression by altering the
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splicing of cancer-related genes.[2] Consequently, RBM39 has emerged as a promising
therapeutic target in oncology.[1]

Small molecule modulators, particularly a class of aryl sulfonamides including indisulam,
tasisulam, and chloroquinoxaline sulfonamide (CQS), have been identified as potent agents
that selectively target RBM39 for degradation.[5][8] These compounds, referred to as SPLAMs
(splicing inhibitor sulfonamides), act as "molecular glues," inducing widespread splicing
abnormalities and leading to cancer cell death.[3][9]

Mechanism of Action: RBM39 Degradation by
Molecular Glues

The primary mechanism of action for RBM39 modulators like indisulam is not direct inhibition
but rather induced protein degradation. These compounds function by hijacking the cell's
ubiquitin-proteasome system.[1]

Indisulam acts as a molecular glue, facilitating a novel protein-protein interaction between
RBM39 and the DCAF15 (DDB1- and CUL4-Associated Factor 15) substrate receptor of the
CUL4-DDB1 E3 ubiquitin ligase complex.[1][8] This induced proximity leads to the
polyubiquitination of RBM39, marking it for degradation by the 26S proteasome.[1][5] The
degradation of RBM39 disrupts the normal assembly and function of the spliceosome, causing
widespread alternative splicing events and subsequent changes in gene expression, ultimately
triggering cell cycle arrest and apoptosis in cancer cells.[1][9] The sensitivity of cancer cells to
these modulators often correlates with the expression level of DCAF15, making it a potential
biomarker for treatment response.[8]
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Mechanism of Indisulam-Mediated RBM39 Degradation
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Indisulam acts as a molecular glue to induce RBM39 degradation.
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Impact on Global Gene Expression and Splicing

The depletion of RBM39 via molecular glues induces significant and widespread alterations in
the transcriptome.[9] These changes are not limited to simple up- or down-regulation of gene
expression but prominently feature aberrant pre-mRNA splicing events, including exon
skipping, intron retention, and the use of cryptic splice sites.[7][10]

Studies using RNA-sequencing (RNA-seq) have revealed thousands of differentially expressed
genes (DEGSs) and differential transcript usage (DTUs) events upon RBM39 knockdown or
indisulam treatment.[6] For instance, one study identified 4,007 DEGs and 4,053 DTUs in cells
with depleted RBM39.[6] These mis-spliced genes are often enriched in critical cellular
pathways, including:

 DNA Damage Repair (DDR): Genes such as ATM, BRCAL1, and other components of the
homologous recombination pathway are aberrantly spliced, leading to impaired DNA repair
capacity.[5][11]

o Cell Cycle Regulation: Key regulators of cell cycle progression, like CDK4 and c-MYC, show
altered expression or splicing, contributing to cell cycle arrest.[7]

 Innate Immunity: RBM39 depletion affects the basal expression of key factors in the
interferon response pathway, including RIG-I, MDA5, STAT1, and STAT2.[6]

o Apoptosis: The altered splicing landscape can favor the production of pro-apoptotic isoforms
of genes, contributing to programmed cell death.

Quantitative Analysis of Gene Expression Changes

The following tables summarize representative quantitative data from studies investigating the
effects of RBM39 modulation.

Table 1: Summary of RNA-Seq Analysis upon RBM39 Depletion
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| ZMYNDS8 | Transcription Regulation | Altered alternative splicing | Inhibition of acute
megakaryoblastic leukemia (AMKL) growth |[7] |

Key Signaling Pathways Affected by RBM39
Modulation

The modulation of RBM39 has profound effects on critical signaling pathways, primarily due to
the altered splicing of key components within these pathways.[4][12]

DNA Damage Response and Repair

A significant consequence of RBM39 degradation is the disruption of the DNA Damage
Response (DDR) pathway.[5] RBM39 is required for the correct splicing of multiple genes
involved in DNA repair, including the master regulator ATM. Indisulam treatment leads to
splicing errors in ATM and other downstream DDR genes, resulting in reduced protein
expression and a defective response to genotoxic stress.[5]

This impairment of DNA repair machinery creates a synthetic lethal interaction with agents that
induce DNA damage, such as PARP inhibitors (e.g., olaparib).[5][11] By compromising the
cell's ability to repair DNA breaks, RBM39 degraders sensitize cancer cells to PARP inhibition,
offering a promising combination therapy strategy, particularly for cancers like high-grade
serous ovarian carcinoma.[5][11]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. benchchem.com [benchchem.com]

2. RNA-binding protein 39: a promising therapeutic target for cancer - PMC
[pmc.ncbi.nlm.nih.gov]

3. What are RBM39 antagonists and how do they work? [synapse.patsnap.com]

4. The implications of alternative pre-mRNA splicing in cell signal transduction - PMC
[pmc.ncbi.nlm.nih.gov]

5. biorxiv.org [biorxiv.org]
6. biorxiv.org [biorxiv.org]

7. The RBM39 degrader indisulam inhibits acute megakaryoblastic leukemia by altering the
alternative splicing of ZMYNDS8 - PMC [pmc.ncbi.nim.nih.gov]

8. Anticancer sulfonamides target splicing by inducing RBM39 degradation via recruitment to
DCAF15 - PubMed [pubmed.ncbi.nlm.nih.gov]

9. researchgate.net [researchgate.net]

10. Molecular basis of RNA-binding and autoregulation by the cancer-associated splicing
factor RBM39 - PMC [pmc.ncbi.nim.nih.gov]

11. Pharmacological depletion of RNA splicing factor RBM39 by indisulam synergizes with
PARP inhibitors in high-grade serous ovarian carcinoma - PubMed
[pubmed.ncbi.nim.nih.gov]

12. mdpi.com [mdpi.com]

To cite this document: BenchChem. [A Technical Guide to the Effects of RBM39 Modulation
on Gene Expression Profiles]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12394240#rna-splicing-modulator-1-effects-on-gene-
expression-profiles]

Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b12394240?utm_src=pdf-custom-synthesis
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Western_Blot_Analysis_of_RBM39_Degradation_by_Indisulam.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC8363639/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8363639/
https://synapse.patsnap.com/article/what-are-rbm39-antagonists-and-how-do-they-work
https://pmc.ncbi.nlm.nih.gov/articles/PMC10167241/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10167241/
https://www.biorxiv.org/content/10.1101/2023.01.18.524417v1.full-text
https://www.biorxiv.org/content/10.1101/2023.10.13.562221v2.full-text
https://pmc.ncbi.nlm.nih.gov/articles/PMC11995665/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11995665/
https://pubmed.ncbi.nlm.nih.gov/28302793/
https://pubmed.ncbi.nlm.nih.gov/28302793/
https://www.researchgate.net/publication/356289729_Targeting_the_spliceosome_through_RBM39_degradation_results_in_exceptional_responses_in_high-risk_neuroblastoma_models
https://pmc.ncbi.nlm.nih.gov/articles/PMC10477243/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10477243/
https://pubmed.ncbi.nlm.nih.gov/37858464/
https://pubmed.ncbi.nlm.nih.gov/37858464/
https://pubmed.ncbi.nlm.nih.gov/37858464/
https://www.mdpi.com/2073-4425/9/1/9
https://www.benchchem.com/product/b12394240#rna-splicing-modulator-1-effects-on-gene-expression-profiles
https://www.benchchem.com/product/b12394240#rna-splicing-modulator-1-effects-on-gene-expression-profiles
https://www.benchchem.com/product/b12394240#rna-splicing-modulator-1-effects-on-gene-expression-profiles
https://www.benchchem.com/product/b12394240#rna-splicing-modulator-1-effects-on-gene-expression-profiles
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12394240?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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